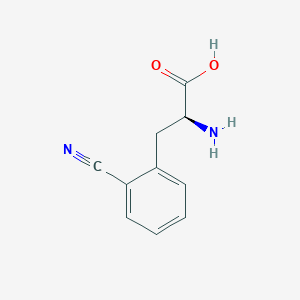

L-2-Cyanophenylalanine

Description

BenchChem offers high-quality L-2-Cyanophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Cyanophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375804 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-42-5 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-2-Cyanophenylalanine: A Technical Guide for Advanced Research and Drug Development

Abstract

L-2-Cyanophenylalanine (o-Cyano-L-phenylalanine) is a non-proteinogenic amino acid that has emerged as a versatile building block in medicinal chemistry and a sophisticated probe in biochemical and biophysical research. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring, imparts distinct chemical properties that enable novel applications in peptide design, enzyme inhibition, and materials science. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of L-2-Cyanophenylalanine. It further details its critical applications, offering researchers and drug development professionals a comprehensive technical resource to leverage this powerful molecule in their work.

Molecular Structure and Chemical Identity

L-2-Cyanophenylalanine, systematically named (2S)-2-amino-3-(2-cyanophenyl)propanoic acid, is an analog of the natural amino acid L-phenylalanine.[1] The defining feature is the substitution of a hydrogen atom with a nitrile (-C≡N) group at the ortho (position 2) of the phenyl ring. This modification maintains the core α-amino acid structure, including the chiral center at the α-carbon, which is essential for its incorporation into peptides using standard synthesis methodologies.[2][3]

The introduction of the cyano group significantly alters the electronic properties of the aromatic ring. The nitrile group is strongly electron-withdrawing, which influences the molecule's reactivity, polarity, and spectroscopic characteristics. Its linear, rigid geometry and defined dipole moment make it a unique tool for probing molecular environments.

Key Identifiers:

-

IUPAC Name: (2S)-2-amino-3-(2-cyanophenyl)propanoic acid[1]

-

Synonyms: o-Cyano-L-phenylalanine, L-Phe(2-CN)-OH, H-Phe(2-CN)-OH[2]

-

InChIKey: OCDHPLVCNWBKJN-VIFPVBQESA-N[1]

-

SMILES: NC(O)=O

Physicochemical and Spectroscopic Properties

The unique properties of L-2-Cyanophenylalanine stem directly from its structure. The presence of the amino group, the carboxylic acid, and the aromatic nitrile group makes it a multifunctional molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of L-2-Cyanophenylalanine. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [2] |

| Purity | ≥95-98% (Assay) | [2][4] |

| Melting Point | 335 °C (decomposes) | [2] |

| Optical Rotation | [α]²⁵_D_ = +16 ± 1° (c=1 in H₂O) | [2] |

| Solubility | While specific data for the 2-cyano isomer is not widely published, the parent L-phenylalanine is soluble in water (approx. 28 g/L at 20°C) and sparingly soluble in alcohols like methanol and ethanol.[5][6][7][8] The addition of the polar nitrile group is expected to maintain or slightly enhance aqueous solubility compared to non-polar analogs. |

Spectroscopic Profile

The nitrile group serves as a powerful and unique spectroscopic reporter, particularly in infrared (IR) spectroscopy.

-

Infrared (IR) Spectroscopy: The most notable feature in the IR spectrum of L-2-Cyanophenylalanine is the C≡N stretching vibration. This band typically appears in the range of 2230-2240 cm⁻¹ .[9][10] The precise frequency, intensity, and bandwidth of this peak are exquisitely sensitive to the local microenvironment, including solvent polarity, hydrogen bonding, and local electric fields.[1][10] This sensitivity is the basis for its use as a vibrational probe in studies of protein dynamics and interactions. For instance, a shift to a higher frequency (a blueshift) is indicative of a more polar or hydrogen-bonding environment, such as exposure to water, while a shift to a lower frequency (a redshift) suggests a more hydrophobic, non-polar environment, like the interior of a protein.[1]

-

¹H NMR Spectroscopy (Expected): In a typical aqueous solvent (e.g., D₂O), the proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the cyanophenyl ring would appear in the downfield region (typically δ 7.2-7.8 ppm), with complex splitting patterns due to ortho, meta, and para coupling. The α-proton (α-H) would appear as a triplet or doublet of doublets around δ 4.0 ppm, while the two β-protons (β-H) would be diastereotopic and appear as distinct multiplets in the range of δ 3.0-3.5 ppm.

-

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would provide signals for all ten carbon atoms. Key expected chemical shifts include the carboxyl carbon (~175 ppm), the aromatic carbons (δ 110-140 ppm), the nitrile carbon (a sharp signal around δ 118-120 ppm), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).

Synthesis and Purification

The synthesis of enantiomerically pure L-2-Cyanophenylalanine is a critical process that enables its use in chiral applications like peptide synthesis. The primary strategies involve either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis that directly yields the desired L-enantiomer.

General Synthetic Approach: Asymmetric Malonic Ester Synthesis

A robust and common method for synthesizing α-amino acids is through the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. To ensure the correct stereochemistry, a chiral auxiliary or a stereoselective enzymatic step is employed. The following diagram and protocol outline a conceptual workflow based on established chemical principles.

Caption: Conceptual workflow for the synthesis of L-2-Cyanophenylalanine.

Step-by-Step Experimental Protocol (Exemplary)

This protocol describes a chemo-enzymatic approach for producing L-2-Cyanophenylalanine. Causality: This method is chosen for its high stereoselectivity. The initial chemical steps efficiently construct the racemic amino acid backbone, while the final enzymatic resolution step provides a highly reliable and clean method for isolating the desired L-enantiomer, which is often difficult to achieve with purely chemical asymmetric methods.

Part A: Synthesis of Racemic N-acetyl-2-cyanophenylalanine

-

Alkylation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl 2-acetamidomalonate (1.0 eq). Stir at room temperature for 30 minutes to form the enolate.

-

Add 2-cyanobenzyl bromide (1.05 eq) dropwise to the solution. The reaction is mildly exothermic.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the mixture with acetic acid and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-acetamido-2-(2-cyanobenzyl)malonate.

Part B: Hydrolysis and Decarboxylation

-

To the crude product from Part A, add a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours until the hydrolysis of both the esters and the amide is complete.

-

Cool the reaction mixture in an ice bath to precipitate the crude racemic 2-cyanophenylalanine hydrochloride. Filter and wash with cold water.

-

Re-acetylate the amino group by dissolving the crude product in a solution of sodium bicarbonate and adding acetic anhydride. This yields racemic N-acetyl-2-cyanophenylalanine, which can be purified by recrystallization.

Part C: Enzymatic Resolution

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) of the racemic N-acetyl-2-cyanophenylalanine from Part B.

-

Add a commercially available aminoacylase enzyme (e.g., from Aspergillus sp.). The enzyme will stereoselectively hydrolyze the acetyl group from the L-enantiomer only.

-

Incubate the mixture at a controlled temperature (typically 37 °C) for 24-48 hours.

-

Self-Validation: The progress of the resolution can be monitored by measuring the release of acetic acid or by chiral HPLC analysis.

-

Upon completion, acidify the solution slightly (to ~pH 5) with acetic acid. The unreacted D-N-acetyl-2-cyanophenylalanine has lower solubility at this pH and will precipitate, allowing for its removal by filtration.

-

The filtrate, now containing the desired L-2-Cyanophenylalanine, can be purified by ion-exchange chromatography to remove the enzyme and buffer salts, followed by crystallization from an ethanol/water mixture.

Key Applications in Research and Development

L-2-Cyanophenylalanine is not merely a structural variant of phenylalanine; its applications are driven by the specific properties of the ortho-cyano group. It serves as a crucial building block in pharmaceutical development and as a sophisticated probe in biochemical research.[2][3]

Peptide and Pharmaceutical Synthesis

The molecule serves as an invaluable building block for creating novel peptides and peptidomimetics.[2] Its side chain can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, influencing peptide conformation and stability.

-

Enzyme Inhibitor Design: The nitrile group is a known bioisostere for a carbonyl group and can act as a warhead in covalent inhibitors or as a strong coordinating group for metal ions in metalloenzymes. Its incorporation into peptide sequences allows for the design of highly specific enzyme inhibitors.[2]

-

Drug Development for Neurological Disorders: As an analog of phenylalanine, it can be incorporated into molecules designed to interact with pathways involving aromatic amino acids, including neurotransmitter systems.[2][3]

Biophysical Probes for Protein Studies

While the para-substituted isomer (p-Cyanophenylalanine) is more commonly cited for fluorescence studies, the underlying principles apply to the ortho isomer as well, particularly for vibrational spectroscopy.[9][11]

-

Infrared (IR) Probe: As detailed in the spectroscopy section, the C≡N stretch is a sensitive reporter of the local environment. By incorporating L-2-Cyanophenylalanine at specific sites within a protein (via solid-phase peptide synthesis or recombinant methods), researchers can monitor conformational changes, ligand binding events, or protein folding pathways with high temporal and spatial resolution.[9][11] The nitrile group provides a "window" in the IR spectrum that is free from interference from the much broader amide bands of the protein backbone.

-

Fluorescence Quenching: The cyano group can act as a fluorescence quencher for other fluorophores, such as tryptophan. Placing L-2-Cyanophenylalanine at a specific distance from a tryptophan residue allows for the study of protein conformational changes using Förster Resonance Energy Transfer (FRET) or other distance-dependent quenching mechanisms.[11]

The diagram below illustrates the application of L-2-Cyanophenylalanine as an IR probe to study protein-ligand interactions.

Caption: Using L-2-Cyanophenylalanine as an IR probe for ligand binding.

Handling, Storage, and Safety

-

Storage: L-2-Cyanophenylalanine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperatures are typically between 0 - 8 °C to ensure long-term stability.[2]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Safety: While specific toxicity data for L-2-Cyanophenylalanine is limited, related compounds like p-Cyanophenylalanine are classified as harmful if swallowed, in contact with skin, or if inhaled.[12] It is prudent to handle L-2-Cyanophenylalanine with the same precautions. It may cause skin, eye, and respiratory irritation.

Conclusion

L-2-Cyanophenylalanine is a powerful and versatile unnatural amino acid with significant potential in drug discovery and fundamental scientific research. Its unique combination of a chiral amino acid scaffold and a spectroscopically active, electronically influential nitrile group provides a rich platform for chemical innovation. From constructing novel peptide-based therapeutics to probing the intricate dynamics of protein function, L-2-Cyanophenylalanine offers a distinct set of tools for the modern researcher. This guide has provided the core technical information necessary to understand and effectively utilize this compound in advanced applications.

References

-

Armstrong, F. A., et al. (n.d.). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. NIH. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Cyano-L-phenylalanine. Chem-Impex. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-2-Cyanophenylalanine. PubChem Compound Database. Available at: [Link]

-

Getahun, Z., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. Available at: [Link]

-

Basu, G., et al. (2005). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. NIH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Modifications of L-2-Cyanophenylalanine. Available at: [Link]

-

Ying, H., et al. (2010). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. ScienceDirect. Available at: [Link]

-

CP Lab Safety. (n.d.). L-2-Cyanophenylalanine, min 95%, 1 gram. Available at: [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

ResearchGate. (2010). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Available at: [Link]

-

ResearchGate. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF. Available at: [Link]

-

American Chemical Society. (2023). p-Cyano-L-phenylalanine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sepax-tech.com.cn [sepax-tech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of L-2-Cyanophenylalanine

This guide provides an in-depth exploration of the synthesis and characterization of L-2-Cyanophenylalanine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structure, featuring a cyano group at the ortho position of the phenyl ring, offers a valuable tool for protein engineering, peptide synthesis, and the development of novel therapeutic agents.[1][2] This document moves beyond a simple recitation of protocols to offer a detailed narrative on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of L-2-Cyanophenylalanine

L-2-Cyanophenylalanine is a versatile derivative of the natural amino acid phenylalanine.[1] Its incorporation into peptides and proteins allows for the introduction of a unique chemical handle—the cyano group. This functional group can serve as an infrared probe to study protein dynamics and local microenvironments, a fluorescent reporter, or a precursor for further chemical modifications.[3] In medicinal chemistry, the introduction of this unnatural amino acid can enhance the stability of peptides against enzymatic degradation, a critical factor in drug design.[2] Furthermore, its structural rigidity and electronic properties can be exploited to modulate the biological activity of peptides and other small molecules. This guide will detail the primary synthetic routes to obtain L-2-Cyanophenylalanine and the analytical techniques required for its thorough characterization.

Synthetic Methodologies: A Strategic Approach

The synthesis of L-2-Cyanophenylalanine can be approached through several established methods for α-amino acid synthesis. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials. This section will focus on the Strecker and Bucherer-Bergs syntheses as classical routes to the racemic amino acid, followed by a discussion of asymmetric strategies to obtain the desired L-enantiomer.

Racemic Synthesis: The Foundation

The Strecker synthesis is a two-step method that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[4][5][6] This versatile reaction has been a cornerstone of amino acid synthesis for over a century.[5]

Causality of Experimental Choices: The reaction is typically initiated by the formation of an imine from the aldehyde and ammonia. The subsequent nucleophilic attack of the cyanide ion on the imine is the key carbon-carbon bond-forming step.[5][6] The use of ammonium chloride and an alkali metal cyanide (e.g., NaCN or KCN) in an aqueous or alcoholic medium is a common and safer alternative to using hazardous hydrogen cyanide gas.[4][5] The final hydrolysis of the nitrile to a carboxylic acid is usually carried out under acidic conditions.[4][5]

Experimental Protocol: Strecker Synthesis of DL-2-Cyanophenylalanine

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Reagent Addition: To the stirred solution, add ammonium chloride (1.2 eq) followed by potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

-

Hydrolysis: To the aqueous layer containing the α-aminonitrile, add concentrated hydrochloric acid (e.g., 6 M HCl) and heat the mixture at reflux for 6-12 hours.

-

Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure DL-2-Cyanophenylalanine.

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and an alkali metal cyanide.[7][8][9] The hydantoin can then be hydrolyzed to the corresponding amino acid.

Causality of Experimental Choices: This reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin ring.[9] The reaction is often carried out in a single pot, making it an efficient process. The subsequent hydrolysis of the hydantoin to the amino acid requires harsher conditions than the hydrolysis of the aminonitrile from the Strecker synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of DL-2-Cyanophenylalanine

-

Reaction Setup: In a pressure vessel, combine 2-cyanobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Reaction: Seal the vessel and heat to 60-80 °C for 12-24 hours with stirring.

-

Isolation of Hydantoin: Cool the reaction mixture. The hydantoin product may precipitate upon cooling. If not, acidify the solution to induce precipitation. Collect the solid by filtration and wash with water.

-

Hydrolysis: Suspend the hydantoin in a solution of a strong base (e.g., 25% barium hydroxide solution) and heat at reflux for 24-48 hours.

-

Work-up: Cool the reaction mixture and remove the barium ions by adding sulfuric acid to precipitate barium sulfate. Filter off the precipitate.

-

Isolation: Neutralize the filtrate with a base to precipitate the amino acid.

-

Purification: Collect the crude product by filtration and recrystallize as described in the Strecker synthesis protocol.

Asymmetric Synthesis: Accessing the L-Enantiomer

For applications in biological systems, the enantiomerically pure L-form of 2-Cyanophenylalanine is required. This can be achieved through several asymmetric synthesis strategies.

The asymmetric Strecker reaction introduces chirality during the formation of the α-aminonitrile. This is typically achieved by using a chiral amine or a chiral catalyst.

Causality of Experimental Choices: The use of a chiral amine, such as (R)-phenylglycinol, leads to the formation of a diastereomeric intermediate which can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer. Alternatively, a chiral catalyst can be employed to directly favor the formation of one enantiomer of the aminonitrile.

Biocatalysis offers a highly enantioselective route to L-amino acids. Phenylalanine ammonia lyases (PALs) are enzymes that can catalyze the addition of ammonia to cinnamic acids to produce L-phenylalanine derivatives.[10] While this method is highly specific, it requires the corresponding 2-cyanocinnamic acid as a starting material.

Causality of Experimental Choices: Enzymes provide an unparalleled level of stereocontrol due to their highly structured active sites. The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature, making it a green and sustainable method.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized L-2-Cyanophenylalanine.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the α-carbon, the β-carbon, and the carboxyl carbon.

| Expected ¹H NMR Chemical Shifts (in D₂O) | Expected ¹³C NMR Chemical Shifts (in D₂O) |

| Aromatic protons: ~7.2-7.8 ppm | Carboxyl carbon: ~175-180 ppm |

| α-proton: ~3.9-4.2 ppm | Aromatic carbons: ~120-140 ppm |

| β-protons: ~3.1-3.4 ppm | Nitrile carbon: ~115-120 ppm |

| α-carbon: ~55-60 ppm | |

| β-carbon: ~35-40 ppm |

Note: Actual chemical shifts may vary depending on the solvent and pH.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amino group) | 3000-3300 (broad) |

| C≡N stretch (nitrile) | 2220-2260 (sharp, medium intensity) |

| C=O stretch (carboxyl group) | 1700-1725 |

| N-H bend (amino group) | 1500-1650 |

| C-O stretch (carboxyl group) | 1210-1320 |

| Aromatic C-H bend | 690-900 |

The presence of a sharp peak around 2230 cm⁻¹ is a key indicator of the cyano group.[11]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. For L-2-Cyanophenylalanine (C₁₀H₁₀N₂O₂), the expected exact mass is approximately 190.0742 g/mol .[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the synthesized L-2-Cyanophenylalanine.

Causality of Experimental Choices: A chiral stationary phase (CSP) is used to separate the enantiomers. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or cyclodextrins are often effective.[13][14][15] The mobile phase composition, including the organic modifier, buffer, and any additives, is optimized to achieve baseline separation of the L- and D-enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral column, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: An optimized mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact ratio will need to be determined empirically for optimal separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the synthesized L-2-Cyanophenylalanine in the mobile phase.

-

Analysis: Inject the sample and a racemic standard of 2-Cyanophenylalanine. The enantiomeric excess (% ee) of the synthesized product can be calculated from the peak areas of the L- and D-enantiomers.

Applications in Research and Development

The unique properties of L-2-Cyanophenylalanine make it a valuable tool in various research areas:

-

Peptide and Protein Engineering: Its incorporation into peptides can be used to study protein folding, protein-protein interactions, and enzyme mechanisms.[1]

-

Drug Discovery: As a building block for peptidomimetics and other therapeutic agents, it can improve metabolic stability and modulate biological activity.[1][2]

-

Biophysical Studies: The cyano group serves as a non-invasive infrared or fluorescent probe to investigate the local environment within a biomolecule.[3]

Conclusion

The synthesis and characterization of L-2-Cyanophenylalanine require a strategic approach that combines classical organic synthesis techniques with modern asymmetric methods and rigorous analytical characterization. This guide has provided a comprehensive overview of the key considerations and experimental protocols for the successful preparation and validation of this important non-canonical amino acid. The ability to produce enantiomerically pure L-2-Cyanophenylalanine opens up a wide range of possibilities for advancing our understanding of biological systems and for the development of novel therapeutics.

References

-

American Chemical Society. (2023, August 7). p-Cyano-L-phenylalanine. Retrieved from [Link]

-

Chem LibreTexts. (2020, August 11). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761502, L-2-Cyanophenylalanine. Retrieved from [Link]

-

Le Sueur, A. L., Ramos, S., Ellefsen, J. D., Cook, S., & Thielges, M. C. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry, 89(10), 5254–5260. [Link]

-

Cuesta, A., Cerdán, S., & Ballesteros, P. (2001). Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1-Amino-2-phenyl. The Journal of Organic Chemistry, 66(13), 4567–4573. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Tůma, P., & Lindner, W. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Separation Science, 43(9-10), 1934–1942. [Link]

-

Turni, L. A., & Griengl, H. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal, 21(10), 3931–3935. [Link]

-

Váňa, P., & Kvapil, L. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(23), 5585. [Link]

-

Armstrong, F. A., & Al-Attar, H. (2018). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. Angewandte Chemie International Edition, 57(40), 13171–13175. [Link]

- Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

PubMed. (2024). A C-H Arylation-Based Enantioselective Synthesis of Planar Chiral Cyclophanes. Retrieved from [Link]

-

MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

-

MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

-

ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

-

PubMed. (2009, October 15). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

-

PubMed. (2004). Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

bioRxiv. (2024, December 18). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. Retrieved from [Link]

-

PubMed. (2017, May 16). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from [Link]

-

SciSpace. (2017, January 31). Synthesis of 13C labeled β-cyano-ʟ-alanine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-2-cyano-L-phenylalanine - 1 g. Retrieved from [Link]

-

Chem-Station. (2017, May 17). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Macmillan Group. (n.d.). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. acs.org [acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Application of L-2-Cyanophenylalanine in Biochemical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of L-2-cyanophenylalanine and its isomers. Moving beyond a simple catalog of facts, this document delves into the causality behind experimental choices and provides field-proven insights into the practical application of this versatile non-canonical amino acid. We will explore its dual role as a high-resolution spectroscopic probe and as a strategic building block in peptide engineering, complete with detailed, self-validating protocols.

Introduction: The Unique Utility of a Nitrile-Bearing Amino Acid

L-2-Cyanophenylalanine is a synthetic amino acid, a derivative of phenylalanine bearing a nitrile (-C≡N) group on the ortho position of the phenyl ring. While this guide focuses on the ortho isomer, the broader family, particularly the para-isomer (p-cyanophenylalanine), has become an indispensable tool in modern biochemistry. Its power lies in the unique chemical and physical properties of the nitrile group—a small, minimally perturbative yet highly sensitive reporter. This allows for the precise interrogation of molecular environments and the rational design of novel biomolecules.

This guide is structured to first explore its use as a passive reporter—a spectroscopic probe to elucidate structure and dynamics—and second, as an active component to engineer new biological functions.

Part 1: L-2-Cyanophenylalanine as a High-Resolution Spectroscopic Probe

The true elegance of using cyanophenylalanine lies in its ability to act as a localized spy within a complex biomolecule. The nitrile group provides two distinct spectroscopic handles—vibrational and fluorescent—that are exquisitely sensitive to their immediate surroundings.

The Nitrile Group: A Precision Vibrational Reporter for Infrared Spectroscopy

The foundational principle for this application is the C≡N triple bond's stretching vibration. This vibration absorbs infrared light in a spectral window (~2230-2240 cm⁻¹) that is largely transparent in proteins and other biological macromolecules, providing a clean, unambiguous signal against a low background.[1] The exact frequency of this vibration is not static; it is highly sensitive to the local electric field (a phenomenon known as the vibrational Stark effect), hydrogen bonding, and solvent polarity.[2][3]

Core Applications:

-

Mapping Local Polarity and Hydration: The C≡N stretch frequency shifts to higher wavenumbers (a "blueshift") when it moves from a nonpolar, hydrophobic environment to a polar, hydrogen-bonding environment like water.[4] This allows for the direct measurement of a specific residue's solvent exposure during protein folding, ligand binding, or membrane insertion.

-

Probing Redox States of Metalloenzymes: When placed near a redox-active center, such as an iron-sulfur cluster, the nitrile group's vibrational frequency can shift in response to changes in the cluster's oxidation state. This provides a site-specific method to monitor electron transfer events within complex enzymes.[1]

-

Investigating Protein Conformational Dynamics: Changes in protein conformation alter the local environments of constituent residues. By placing a cyanophenylalanine probe at a strategic position, FT-IR spectroscopy can track these changes with high temporal and structural resolution.[5]

The interpretation of IR data relies on understanding these characteristic shifts.

| Environment | Typical C≡N Frequency (cm⁻¹) | Interpretation |

| Hydrophobic/Buried (e.g., THF) | ~2230 - 2233 | Probe is shielded from solvent in a non-polar environment. |

| Polar/Solvent-Exposed (e.g., H₂O) | ~2236 - 2240 | Probe is exposed to the aqueous environment and may be H-bonded. |

| Near Reduced Fe-S Cluster | ~2231 - 2232 (Redshifted) | Change in local electric field upon reduction. |

| Near Oxidized Fe-S Cluster | ~2233 - 2234 (Blueshifted) | Change in local electric field upon oxidation. |

Note: Absolute frequencies can vary slightly between proteins. The critical data is the relative shift (Δν) upon a change in state.

This protocol is a self-validating system. Successful protein expression is contingent on the proper functioning of the entire orthogonal machinery, and the presence of the unique IR signal confirms the successful incorporation of the probe.

Step 1: Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the TAG codon at the desired mutation site. The mutation should be centered, with 10-15 bases of homologous sequence on either side. The melting temperature (Tₘ) should be ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuTurbo) and a low amount of template plasmid (5-50 ng) to amplify the entire plasmid. Use 18-25 cycles to minimize the chance of secondary mutations.[6][7]

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for at least 1 hour at 37°C. DpnI specifically cleaves methylated DNA, leaving only the newly synthesized, mutated plasmid.[6]

-

Transformation & Sequencing: Transform the DpnI-treated plasmid into competent E. coli cells and select colonies. Purify the plasmid and confirm the successful introduction of the TAG codon via Sanger sequencing.

Step 2: Protein Expression via Amber Suppression

-

Co-transformation: Transform competent E. coli (e.g., BL21(DE3)) with two plasmids: (i) your expression plasmid containing the gene of interest with the TAG codon, and (ii) a pEVOL/pSUPAR-type plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for cyanophenylalanine.[8][9] Plate on LB-agar with appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

-

Starter Culture: Inoculate a single colony into 20-50 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the starter culture. Add L-2-cyanophenylalanine to the medium to a final concentration of 1-2 mM (approx. 0.2-0.4 g/L).[9]

-

Growth and Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (for the target protein) and L-arabinose (for the aaRS/tRNA machinery on pEVOL plasmids).[9]

-

Harvest: Continue to shake the culture overnight at a reduced temperature (e.g., 18-30°C) to improve protein folding and yield. Harvest the cells by centrifugation.

Step 3: Protein Purification and FT-IR Sample Preparation

-

Purification: Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography). The success of purification is a preliminary validation of UAA incorporation, as truncated protein resulting from the stop codon will likely be absent or separated.

-

Sample Concentration: Concentrate the purified protein to >3 mg/mL. Buffer exchange into a D₂O-based buffer is often preferred to minimize the strong H₂O absorbance around 1645 cm⁻¹, which can interfere with the amide I band.[1]

-

FT-IR Measurement:

-

Acquire a background spectrum of the buffer alone.

-

Load the protein sample into a transmission cell with a short path length (e.g., 6-10 µm CaF₂ windows).[1]

-

Collect the sample spectrum. For optimal signal-to-noise, co-add a sufficient number of scans (e.g., 256 or more) at a resolution of 4 cm⁻¹.[1]

-

Perform buffer subtraction to obtain the final protein spectrum, clearly showing the nitrile peak in the 2200-2250 cm⁻¹ region.

-

The Para-Isomer: A Versatile Fluorescent Probe

While the ortho- and meta-isomers of cyanophenylalanine possess some fluorescence, it is the para-isomer, p-cyanophenylalanine (pCNPhe), that is most widely employed as a fluorescent reporter due to its superior photophysical properties.[10] Its fluorescence quantum yield and lifetime are highly dependent on its environment, making it an excellent probe.[9][11]

Causality of Fluorescence Changes:

-

Hydrogen Bonding: The fluorescence quantum yield of pCNPhe increases significantly when its cyano group acts as a hydrogen bond acceptor.[3] This means that moving from a buried, dehydrated environment to a solvent-exposed, hydrated one can dramatically change the fluorescence signal.

-

Side-Chain Quenching: Several natural amino acid side chains can quench pCNPhe fluorescence when in close proximity. Tyrosine is a particularly effective quencher, primarily through Förster Resonance Energy Transfer (FRET).[11] Deprotonated histidine and methionine also act as quenchers.[8][11] This effect can be rationally exploited to design probes for specific binding events or conformational changes that bring the probe and a quencher together or apart.

-

pH Sensing: When placed at or near the N-terminus of a peptide, the fluorescence of pCNPhe is quenched by the deprotonated (neutral) form of the N-terminal amine. This allows the probe to function as a pH sensor around the pKa of the N-terminus.[12]

The utility of pCNPhe as a probe is grounded in its quantifiable photophysical properties.

| Solvent | Kamlet-Taft α (H-bond donor ability) | Fluorescence Lifetime (τ, ns) | Quantum Yield (QY) |

| Tetrahydrofuran (THF) | 0.00 | 4.4 | 0.06 |

| Acetonitrile | 0.19 | 4.8 | 0.08 |

| 2-Propanol | 0.76 | 6.4 | 0.10 |

| Water | 1.17 | 7.0 | 0.11 |

| Data adapted from Gai, F. et al. (2010).[11] |

| Quenching Residue | Quenching Efficiency | Mechanism |

| Tyrosine (Tyr) | Very High | FRET |

| Histidine (His, deprotonated) | High | Photoinduced Electron Transfer (PET) |

| Methionine (Met) | Moderate | PET |

| Cysteine (Cys) | Moderate | PET |

| Data adapted from Raleigh, D.P. et al. (2010).[8][11] |

This protocol describes a self-validating system to measure conformational changes. The observation of FRET is direct proof of the proximity of the two probes, validating both their incorporation and the conformational state of the protein.

-

Protein Engineering: Using the mutagenesis and expression methods from Protocol 1, create a protein variant containing both a pCNPhe residue and a tryptophan (Trp) residue at desired locations. Trp serves as the FRET acceptor. The Förster distance (R₀) for the pCNPhe-Trp pair is approximately 16 Å, making it ideal for probing short-range interactions.[12]

-

Protein Purification: Purify the dual-labeled protein as described previously. It is crucial to accurately determine the protein concentration using the known extinction coefficients for both pCNPhe (~850 M⁻¹cm⁻¹) and Trp (~5580 M⁻¹cm⁻¹).[11]

-

Steady-State Fluorescence:

-

Acquire an emission spectrum by selectively exciting the pCNPhe donor at a wavelength where Trp absorbance is minimal (e.g., 240 nm).[11]

-

Observe the emission spectrum. If FRET is occurring, you will see a decrease in the pCNPhe emission (~290 nm) and a sensitized emission from Trp (~350 nm).

-

-

Fluorescence Lifetime Measurement (TCSPC):

-

Instrument Setup: Use a Time-Correlated Single Photon Counting (TCSPC) system. The excitation source should be a pulsed laser (e.g., at 275 nm) with a high repetition rate.[11][13]

-

Data Acquisition: Collect the fluorescence decay curve of the pCNPhe emission (~290 nm). The "stopwatch" is started by the laser pulse and stopped by the detection of an emitted photon. A histogram of these arrival times generates the decay curve.[13][14]

-

Analysis: In the absence of FRET (control protein with only pCNPhe), the fluorescence decay will be a single exponential. In the presence of the Trp acceptor, the pCNPhe lifetime will decrease, and the decay curve will often require a multi-exponential fit. The FRET efficiency (E) can be calculated from the donor lifetimes in the absence (τ_D) and presence (τ_DA) of the acceptor: E = 1 - (τ_DA / τ_D).

-

Part 2: L-2-Cyanophenylalanine in Peptide and Protein Engineering

Beyond its role as a passive observer, L-2-cyanophenylalanine can be used as an active component to engineer biomolecules with novel properties, leveraging the unique steric and electronic nature of the ortho-cyano group.

A Strategic Building Block for Novel Peptides and Therapeutics

Incorporating non-canonical amino acids is a cornerstone of modern drug discovery and peptide engineering.[15] The introduction of L-2-cyanophenylalanine can fundamentally alter a peptide's biological properties.

Causality of Engineered Properties:

-

Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases. The steric bulk and unnatural structure of L-2-cyanophenylalanine at or near a cleavage site can hinder protease recognition and binding, thereby increasing the peptide's in vivo half-life.[15]

-

Conformational Constraint: The ortho-cyano group can restrict the rotational freedom of the phenyl ring and influence local backbone torsion angles. This conformational constraint can lock a peptide into a more bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.

-

Novel Chemical Functionality: The nitrile group itself can be used as a chemical handle for bioconjugation or as a group that forms specific interactions (e.g., dipole-dipole) within a protein binding pocket.

This workflow is validated at each step by monitoring the completion of the deprotection and coupling reactions.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.[16]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker or the previously coupled amino acid by treating with 20% piperidine in DMF. The reaction is typically complete in 15-20 minutes. Wash the resin thoroughly with DMF.[16]

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-L-2-cyanophenylalanine (3-5 equivalents). This is done by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).[17]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Validation and Capping: Monitor the completion of the coupling reaction using a qualitative test (e.g., the Kaiser ninhydrin test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated. If coupling remains incomplete, any unreacted amines should be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Cleavage and Final Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

Probing Enzyme Mechanisms and Inhibition

As a structural analog of phenylalanine, L-2-cyanophenylalanine can be a valuable tool for studying the kinetics and mechanism of enzymes that process phenylalanine or related aromatic substrates. It can act as a competitive inhibitor, binding to the active site but not undergoing catalysis, allowing for detailed characterization of the enzyme-inhibitor interaction.

This protocol is designed to determine the mode of inhibition and the inhibition constant (Kᵢ). The reproducibility of kinetic parameters across different substrate and inhibitor concentrations validates the findings.

-

Determine Michaelis-Menten Parameters (Kₘ, Vₘₐₓ):

-

Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.1x to 10x the expected Kₘ).

-

Initiate the reaction and measure the initial velocity (v₀) for each substrate concentration using a suitable assay (e.g., spectrophotometric monitoring of product formation).

-

Plot v₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

-

Perform Inhibition Studies:

-

Repeat the kinetic experiments from step 1 in the presence of several different fixed concentrations of L-2-cyanophenylalanine (the inhibitor).[16]

-

For each inhibitor concentration, measure the initial velocity across the same range of substrate concentrations.

-

-

Data Analysis (Lineweaver-Burk Plot):

-

Transform the data by plotting 1/v₀ versus 1/[S] for each inhibitor concentration.

-

Analyze the Plot: The pattern of the lines reveals the inhibition mechanism. For competitive inhibition , the lines will intersect on the y-axis (1/Vₘₐₓ is unchanged), but will have different x-intercepts (-1/Kₘ,app increases).

-

Calculate Kᵢ: The inhibition constant Kᵢ can be determined from the relationship between the apparent Kₘ (Kₘ,app) and the inhibitor concentration [I]: Kₘ,app = Kₘ(1 + [I]/Kᵢ).

-

Conclusion

L-2-Cyanophenylalanine and its isomers are far more than mere structural variants of a natural amino acid. They are precision tools that grant researchers unprecedented access to the inner workings of proteins and peptides. As a vibrational probe, the nitrile group reports on local electrostatics and hydration with minimal perturbation. As a fluorescent reporter, its para-isomer provides a sensitive handle for tracking folding, binding, and conformational dynamics. Finally, as an engineering component, it enables the design of peptides with enhanced stability and tailored activity. The continued development of synthetic methodologies and spectroscopic techniques ensures that the applications for this unique chemical entity will only continue to expand, solidifying its role as an essential component in the modern biochemist's toolkit.

References

-

Gai, F., et al. (2010). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC. [Link]

-

Raleigh, D.P., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]

-

Hubbell, W.L., et al. (N/A). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

-

ResearchGate (N/A). Analysis of competitive and non-competitive inhibition. ResearchGate. [Link]

-

Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]

-

MCAT Pro (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Pro. [Link]

-

Hubbell, W.L., et al. (N/A). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

-

Khan Academy (N/A). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

Gai, F., et al. (2017). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]

-

Wikipedia (N/A). Lineweaver–Burk plot. Wikipedia. [Link]

-

iGEM (N/A). Site Directed Mutagenesis Protocol. iGEM. [Link]

-

BioInnovatise (2025). Site Directed Mutagenesis Protocol. BioInnovatise. [Link]

-

Edinburgh Instruments (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments. [Link]

-

University of Colorado Boulder (N/A). Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

PicoQuant (2009). Technical Note: TCSPC. PicoQuant. [Link]

-

Gai, F., et al. (2011). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. NIH. [Link]

-

NIST (2018). Introduction to Time Correlated Single Photon Counting and Proposed Reference Standards for Fluorescence Lifetime Microscopy. NIST. [Link]

-

Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

-

Lee, H.S., et al. (2015). In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids. NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (N/A). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Wikipedia (N/A). Biochemistry Enzyme kinetics. Wikipedia. [Link]

-

Shapiro, A.B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

-

Drawell (N/A). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

protocols.io (2019). Site-Directed Mutagenesis. protocols.io. [Link]

-

Tucker, M.J., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. The Royal Society of Chemistry. [Link]

-

Smith, S.O., et al. (1988). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. PubMed. [Link]

-

Raleigh, D.P., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. PubMed. [Link]

-

Armstrong, F.A., et al. (2019). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. NIH. [Link]

-

Raleigh, D.P., et al. (2009). Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. ACS Publications. [Link]

-

Brewer, S.H., et al. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. PubMed. [Link]

-

Weeks, C.L., et al. (2005). Investigation of an unnatural amino acid for use as a resonance Raman probe: detection limits and solvent and temperature dependence of the νC N band of 4-cyanophenylalanine. Scilit. [Link]

-

Michigan State University (N/A). Infrared Spectrometry. MSU Chemistry. [Link]

-

Brewer, S.H., et al. (2012). Expanding the Utility of 4-Cyano-l-phenylalanine As a Vibrational Reporter of Protein Environments. ACS Publications. [Link]

-

American Chemical Society (2023). p-Cyano-L-phenylalanine. ACS. [Link]

-

Yu, S., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. NIH. [Link]

Sources

- 1. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Directed Mutagenesis [protocols.io]

- 4. static.igem.org [static.igem.org]

- 5. bioinnovatise.com [bioinnovatise.com]

- 6. [PDF] Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. edinst.com [edinst.com]

- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to the Discovery and Application of Unnatural Amino acids

Introduction: Expanding the Proteomic Universe

For decades, the central dogma of molecular biology has been defined by a set of 20 canonical amino acids, the fundamental building blocks of proteins. However, the relentless pursuit of scientific advancement has unveiled a vast and exciting landscape beyond this conventional alphabet: the realm of unnatural amino acids (Uaas). These non-proteinogenic amino acids, either synthesized in the laboratory or found in nature but not incorporated into proteins through standard cellular machinery, represent a paradigm shift in our ability to probe and manipulate biological systems.[1] Their integration into peptides and proteins grants researchers unprecedented control over molecular properties, paving the way for novel therapeutic agents, advanced biomaterials, and a deeper understanding of protein structure and function.[1][] This guide provides a comprehensive overview of the discovery, history, and core methodologies for utilizing Uaas, with a focus on their transformative impact on drug discovery and development.

A Historical Perspective: From Discovery to Genetic Code Expansion

The journey into the world of Uaas began with early discoveries of amino acids that were not among the canonical 20. The first amino acid to be discovered was asparagine in 1806, isolated from asparagus.[3] Over time, hundreds of other non-proteinogenic amino acids were identified in various organisms, where they play diverse roles as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins.[4]

A pivotal moment in the history of Uaas was the realization that the genetic code itself could be expanded.[5][6] This concept challenged the long-held belief that the 64-codon genetic code was immutable. Researchers envisioned a future where specific codons could be reassigned to encode novel amino acids, thereby enabling the site-specific incorporation of Uaas into proteins. This ambition led to the development of pioneering in vitro techniques. Early work demonstrated the feasibility of replacing a natural amino acid with a Uaa during protein synthesis in a cell-free system.[7] These initial successes laid the groundwork for the in vivo incorporation of Uaas, a breakthrough that would revolutionize the field.

The development of orthogonal translation systems was the key that unlocked the full potential of Uaas.[8][9] An orthogonal system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually compatible with each other but do not cross-react with their endogenous counterparts in the host organism.[6][10] This orthogonality ensures that the Uaa is exclusively charged onto the engineered tRNA and incorporated into the growing polypeptide chain at a specific site designated by a unique codon.

Core Methodologies for Unnatural Amino Acid Incorporation

The ability to introduce Uaas into proteins relies on a suite of sophisticated techniques. The choice of method depends on the specific research question, the properties of the Uaa, and the desired scale of protein production.

Chemical Synthesis and Ligation

For smaller proteins and peptides, direct chemical synthesis offers a straightforward approach to incorporate Uaas. Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain, where protected Uaas can be introduced at any desired position. For larger proteins, a combination of chemical synthesis and native chemical ligation (NCL) can be employed.[11] In NCL, a chemically synthesized peptide containing a C-terminal thioester is ligated to another peptide with an N-terminal cysteine, forming a native peptide bond.[11]

Biosynthetic Incorporation via Orthogonal Translation Systems

The most powerful and widely used method for site-specific incorporation of Uaas into proteins in living cells is through the use of orthogonal translation systems.[8][9][12] This elegant strategy involves hijacking the cell's own protein synthesis machinery.

The Core Components:

-

Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and activates the desired Uaa.

-

Orthogonal tRNA (o-tRNA): A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is charged by the o-aaRS.

-

Unique Codon: A codon that is reassigned to encode the Uaa. The most commonly used unique codon is the amber stop codon (UAG).[13][14]

The Mechanism of Amber Suppression:

The amber stop codon, UAG, normally signals the termination of protein synthesis.[14] In an engineered system, an o-tRNA with an anticodon that recognizes the UAG codon (CUA) is introduced.[13][14] This o-tRNA is specifically charged with the Uaa by the o-aaRS. When the ribosome encounters the UAG codon in the mRNA, instead of terminating translation, it incorporates the Uaa-charged o-tRNA, allowing the synthesis of a full-length protein containing the Uaa at the desired position.[14][15]

Sources

- 1. biosynth.com [biosynth.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. Genetic Code Expansion History and Modern Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. badran.scripps.edu [badran.scripps.edu]

- 7. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 10. pnas.org [pnas.org]

- 11. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

A Technical Guide to the Solubility and Stability of L-2-Cyanophenylalanine: Methodologies for Characterization in Drug Discovery and Development

Introduction: The Emergence of L-2-Cyanophenylalanine in Advanced Therapeutics

L-2-Cyanophenylalanine is a non-natural amino acid that is gaining significant traction in the fields of medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a cyano group at the ortho position of the phenyl ring, offers distinct chemical properties that are highly beneficial for designing novel peptides and small molecule therapeutics. The incorporation of this amino acid can lead to peptides with enhanced stability against enzymatic degradation, a critical challenge in the development of peptide-based drugs.[2] Furthermore, its utility as a building block in the synthesis of enzyme inhibitors and other therapeutic agents makes a thorough understanding of its physicochemical properties—namely solubility and stability—paramount for researchers, scientists, and drug development professionals.[1]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of L-2-Cyanophenylalanine. As specific quantitative data for this novel compound is not extensively available in public literature, this guide focuses on providing detailed, field-proven methodologies for generating this critical data. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific principles.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of L-2-Cyanophenylalanine is essential before embarking on detailed solubility and stability studies. These properties influence its behavior in various experimental and formulation settings.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2-cyanophenyl)propanoic acid | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Appearance | White powder | [1] |

| Melting Point | 335 °C (decomposes) | [1] |

Part 1: A Comprehensive Protocol for Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] For a novel amino acid analog like L-2-Cyanophenylalanine, a comprehensive solubility profile across a range of aqueous and organic solvents is necessary.

The Rationale Behind Solvent Selection

The choice of solvents for solubility testing should be guided by the intended applications of the compound. For L-2-Cyanophenylalanine, this includes:

-

Aqueous Buffers (pH range 3-9): To understand its solubility in physiological conditions and to assess the impact of pH on the ionization state of its amino and carboxylic acid groups.

-

Water (unbuffered): To determine its intrinsic aqueous solubility.

-

Organic Solvents (e.g., DMSO, Ethanol, Methanol): These are commonly used in early-stage drug discovery for compound storage and in various synthetic and analytical procedures.[5][6]

-

Binary Solvent Systems (e.g., Ethanol-water, DMSO-water): To mimic co-solvent systems that may be used in formulation development.[7]

Experimental Workflow for Solubility Assessment

The following diagram outlines a robust workflow for determining the thermodynamic (equilibrium) solubility of L-2-Cyanophenylalanine, widely considered the gold standard for its reliability.[8]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of L-2-Cyanophenylalanine (e.g., 10 mg) into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[8]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the samples to stand for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining particulates, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of dilutions of the filtered supernatant with the mobile phase used for HPLC analysis. Quantify the concentration of L-2-Cyanophenylalanine in the diluted samples using a validated stability-indicating HPLC-UV method (see section 2.3 for a sample method).

-

Data Reporting: Calculate the solubility in mg/mL or mmol/L. The results should be presented in a clear, tabular format.

Anticipated Solubility Profile and Data Presentation

While specific data is pending experimental determination, general chemical principles suggest that L-2-Cyanophenylalanine, being a zwitterionic amino acid, will exhibit pH-dependent aqueous solubility.[10] Its solubility is expected to be lowest at its isoelectric point and increase in acidic and basic solutions. Due to the hydrophobic nature of the cyanophenyl group, its solubility in water may be lower than that of L-phenylalanine.[11]

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | pH (for buffers) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | N/A | ||

| PBS | 25 | 7.4 | ||

| Acetate Buffer | 25 | 4.5 | ||

| Tris Buffer | 25 | 8.5 | ||

| Ethanol | 25 | N/A | ||

| DMSO | 25 | N/A |

Part 2: A Rigorous Framework for Stability Assessment

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation pathways.[12] Forced degradation studies, where the compound is exposed to stress conditions more severe than those used for long-term stability testing, are essential for developing stability-indicating analytical methods.[13]

The Rationale Behind Forced Degradation Conditions

Forced degradation studies for L-2-Cyanophenylalanine should encompass a range of conditions to probe its susceptibility to various degradation mechanisms.[14]

-

Acid and Base Hydrolysis: To assess the stability of the amide and cyano groups to pH-mediated degradation.

-

Oxidation: To determine the molecule's susceptibility to oxidative stress, which can be relevant for in vivo stability.

-

Thermal Degradation: To evaluate its stability at elevated temperatures, which is important for manufacturing and storage considerations.

-

Photostability: To assess its degradation upon exposure to light, as mandated by ICH guidelines.[12]

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to conducting forced degradation studies and identifying potential degradation products.

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Experimental Protocol

-

Stock Solution Preparation: Prepare a stock solution of L-2-Cyanophenylalanine (e.g., 1 mg/mL) in a suitable solvent such as water or a water/methanol mixture.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Keep the sample at room temperature and protected from light.

-

Thermal Degradation: Subject both the solid powder and the stock solution to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Sample Quenching and Preparation: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. A method coupled with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[13]

-

Data Evaluation:

-

Calculate the percentage of L-2-Cyanophenylalanine remaining at each time point.

-

Determine the relative retention times and peak areas of any degradation products.

-

Assess peak purity of the parent compound to ensure the analytical method is specific.

-

Calculate the mass balance to account for all the material.

-

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent L-2-Cyanophenylalanine from any potential degradation products.

Table of HPLC Method Parameters: